molecular formula C6H3Cl2N3O3 B1428592 4,6-Dichloro-5-nitronicotinamide CAS No. 89247-10-9

4,6-Dichloro-5-nitronicotinamide

Cat. No.: B1428592
CAS No.: 89247-10-9
M. Wt: 236.01 g/mol
InChI Key: HCIGQJWIYUIECM-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-nitronicotinamide is a chemical compound that belongs to the class of nitroaromatic compounds. It is characterized by its yellow crystalline solid form and its solubility in both water and organic solvents. This compound has been extensively studied for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-nitronicotinamide typically involves the nitration of 4,6-dichloronicotinamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the nicotinamide ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Safety measures are crucial due to the hazardous nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-nitronicotinamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 4,6-Dichloro-5-aminonicotinamide.

    Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dichloro-5-nitronicotinamide serves as a versatile building block in the synthesis of various organic molecules. It is used in the development of pharmaceuticals and agrochemicals. In medicinal chemistry, it is explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-nitronicotinamide involves its interaction with specific molecular targets. The nitro group is known to participate in redox reactions, which can influence cellular processes. The compound’s effects are mediated through its interaction with enzymes and receptors involved in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-5-nitropyrimidine
  • 4,6-Dichloro-5-aminonicotinamide
  • 4,6-Dichloro-2-methylpyrimidine

Uniqueness

4,6-Dichloro-5-nitronicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical reactivity and biological activity. Its dual chlorine and nitro substitutions make it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

4,6-dichloro-5-nitropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O3/c7-3-2(6(9)12)1-10-5(8)4(3)11(13)14/h1H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIGQJWIYUIECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729935
Record name 4,6-Dichloro-5-nitropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89247-10-9
Record name 4,6-Dichloro-5-nitropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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